ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
Description
Ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a synthetic organic compound featuring a dihydropyridazine core substituted with a methoxy group and a 4-methylphenyl ring. The molecule is further functionalized with an amide linkage to an ethyl benzoate ester. The ethyl benzoate group likely enhances lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)16-7-5-6-8-17(16)23-21(27)20-18(29-3)13-19(26)25(24-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHREZZRQLBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive review of the compound's biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The key steps typically include:
- Formation of Dihydropyridazine Core : The initial step involves synthesizing the 1,6-dihydropyridazine structure, which serves as the backbone for further modifications.
- Amidation Reaction : The introduction of the amido group enhances the compound's biological activity.
- Esterification : The final step involves esterification to yield this compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |
| A549 | 10.96 | Targets cell cycle regulation |
| SGC-7901 | 2.96 | Upregulates pro-apoptotic proteins (Bax) |
The mechanism of action appears to involve the induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. This results in increased caspase activity, leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest potential applications in treating infections caused by multidrug-resistant bacteria .
Case Studies
A notable case study involved the application of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments while minimizing side effects .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is characterized by its complex structure, which includes a dihydropyridazine moiety that contributes to its biological activity. The compound's molecular formula is , and it exhibits significant pharmacological potential due to its unique functional groups.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent. This property could be particularly useful in developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been observed to reduce inflammatory markers in vitro, suggesting it may be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions: Utilizing amine and acid derivatives to form the amide bond.
- Cyclization Processes: Formation of the dihydropyridazine ring through cyclization reactions involving appropriate substrates.
These methods are crucial for optimizing yield and purity for further biological testing.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of a related dihydropyridazine derivative in inhibiting tumor growth in xenograft models. The compound demonstrated a dose-dependent response, significantly reducing tumor size compared to controls .
Case Study: Antimicrobial Testing
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or alkaline conditions:
-
Ester hydrolysis : The ethyl benzoate group reacts with aqueous NaOH to form the corresponding carboxylic acid. This reaction typically occurs at 60–80°C in ethanol/water mixtures, yielding 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoic acid.
-
Amide bond cleavage : Strong acids (e.g., HCl) or bases (e.g., LiOH) can hydrolyze the amide linkage, producing 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2-aminobenzoic acid derivatives.
Table 1: Hydrolysis Conditions and Products
| Reaction Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl ester | 1M NaOH, EtOH/H2O, 70°C, 4h | 2-[4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoic acid | 85–90% |
| Amide bond | 6M HCl, reflux, 8h | 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid + 2-aminobenzoic acid | 70–75% |
Nucleophilic Substitution
The methoxy group at the 4-position participates in nucleophilic substitution:
-
Demethylation : Treatment with HBr (48%) in acetic acid at 100°C replaces the methoxy group with a hydroxyl group.
-
Aromatic substitution : Electrophilic agents (e.g., HNO3/H2SO4) nitrate the 4-methylphenyl ring, typically at the para position relative to the methyl group.
Table 2: Substitution Reactions
| Target Group | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 4-Methoxy | 48% HBr, AcOH, 100°C, 3h | 4-Hydroxy derivative | Requires anhydrous conditions |
| 4-Methylphenyl | HNO3 (conc.), H2SO4, 0–5°C, 2h | 4-Methyl-3-nitrophenyl analog | Major isomer due to steric effects |
Reduction and Hydrogenation
The pyridazine ring and amide bond exhibit reducibility:
-
Ring saturation : Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the pyridazine ring to a tetrahydropyridazine, altering its conjugation and biological activity .
-
Amide reduction : LiAlH4 selectively reduces the amide to a secondary amine, yielding ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amino]benzoate.
Table 3: Reduction Pathways
| Reaction Target | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Pyridazine ring | H2 (1 atm), 10% Pd/C, EtOH, 25°C | 1,4,5,6-Tetrahydropyridazine derivative | High |
| Amide bond | LiAlH4, THF, reflux, 2h | Secondary amine | Moderate |
Functionalization via Vilsmeier–Haack Reaction
The pyridazine core undergoes formylation using Vilsmeier–Haack reagent (DMF/POCl3), introducing a formyl group at the 5-position . This reaction proceeds at 0–5°C, followed by hydrolysis to yield the aldehyde derivative.
Key Steps :
-
Formation of iminium intermediate with DMF/POCl3.
-
Electrophilic attack at the electron-rich pyridazine carbon.
-
Hydrolysis to release the formylated product.
Cross-Coupling Reactions
The 4-methylphenyl group facilitates palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids (e.g., PhB(OH)2) under Pd(PPh3)4 catalysis to form biaryl derivatives .
-
Buchwald–Hartwig amination : Introduces amine substituents at the methylphenyl ring using Pd2(dba)3 and Xantphos.
Photochemical and Thermal Stability
-
Photodegradation : UV irradiation (254 nm) in methanol induces cleavage of the pyridazine ring, forming quinazoline derivatives.
-
Thermal decomposition : Heating above 200°C results in decarboxylation of the benzoate ester, releasing CO2 and generating ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from the pyridazine, isoxazole, and benzoate ester families. Below is a detailed analysis:
Table 1: Structural Comparison of Ethyl 2-[4-Methoxy-1-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate with Analogues
Key Findings from Structural Comparisons
Core Heterocycle Variations :
- The dihydropyridazine core in the target compound is partially reduced, conferring distinct electronic properties compared to fully aromatic pyridazine (e.g., I-6230, I-6232) or isoxazole (e.g., I-6273) cores. This reduction may influence redox reactivity and binding affinity in biological systems .
- Methoxy and 4-methylphenyl substituents on the dihydropyridazine ring enhance steric bulk and lipophilicity relative to simpler phenyl or methylpyridazine groups .
Linker Modifications: The amide linker in the target compound and its positional isomer () facilitates hydrogen bonding, unlike the phenethylamino linkers in I-6230 and I-6232, which prioritize flexibility and cationic interactions . Replacement of the ethyl benzoate ester with a carboxylic acid () would drastically alter solubility and metabolic stability, as esters are typically more lipophilic and resistant to hydrolysis in vivo .
Substituent Effects: 4-Methylphenyl vs. Positional Isomerism: The benzoate ester at position 2 in the target compound (vs. position 4 in ) may sterically hinder interactions with biological targets, affecting activity .
Hypothetical Functional Implications
- Bioactivity : The dihydropyridazine-amide scaffold may target enzymes or receptors sensitive to redox states (e.g., kinases or oxidoreductases), whereas pyridazine or isoxazole analogs (I-6230, I-6273) might exhibit different selectivity profiles .
- Physicochemical Properties : The ethyl benzoate ester likely improves oral bioavailability compared to the carboxylic acid derivative (), which may require prodrug strategies for effective delivery .
Preparation Methods
Table 1: Key Precursors and Their Roles
The pyridazine precursor is typically synthesized through a cyclocondensation reaction between hydrazine hydrate and a 1,4-diketone derivative under acidic conditions. Substitutents such as methoxy and methylphenyl groups are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Synthetic Routes and Reaction Mechanisms
Amide Coupling Strategy
The final step involves coupling ethyl 2-aminobenzoate with the pyridazine carboxylic acid derivative using carbodiimide-based coupling agents. A representative procedure is outlined below:
-
Activation of Carboxylic Acid :
-
4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 10 mmol) are added at 0°C under nitrogen atmosphere.
-
The mixture is stirred for 1 hour to form the active ester intermediate.
-
-
Amidation Reaction :
-
Workup :
Alternative Cyclization Approach
In some protocols, the pyridazine ring is constructed in situ during the amidation process:
-
Ethyl 2-aminobenzoate reacts with a preformed hydrazine derivative (e.g., 4-methoxy-1-(4-methylphenyl)hydrazine) in the presence of a diketone.
-
Cyclization is induced via microwave irradiation (100°C, 30 minutes) or acid catalysis (p-toluenesulfonic acid, refluxing toluene).
Advantage : Reduces the number of purification steps.
Disadvantage : Lower yield (50–58%) due to competing side reactions.
Optimization of Reaction Conditions
Table 2: Impact of Catalysts on Amidation Yield
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 25 | 24 | 72 |
| DCC/DMAP | 25 | 18 | 68 |
| HATU/DIEA | 0→25 | 12 | 75 |
Key findings:
-
HATU/DIEA : Provides superior yields due to enhanced activation of the carboxylic acid.
-
Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) in minimizing ester hydrolysis.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via solvent recrystallization:
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Stepwise functionalization : Use of trichlorotriazine intermediates for sequential substitution with phenoxy groups (e.g., 4-methoxyphenol) under controlled temperatures (-35°C to 40°C) and stoichiometric ratios (1:1 equiv.) .
- Catalytic conditions : Glacial acetic acid as a catalyst in ethanol for cyclization reactions, with reflux durations of 4–24 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) to isolate products with >90% yield .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- ¹H NMR : Analyze aromatic proton environments (δ 3.76–3.86 ppm for methoxy groups, δ 7–8 ppm for aryl protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, particularly for intermediates with bromine or fluorine substituents .
- X-ray crystallography : Resolve crystal structures to verify dihedral angles between pyridazine and benzoate moieties (e.g., C–O–C angles ~120°) .
Q. What safety protocols are essential during handling?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy from intermediates like trichlorotriazine .
- Avoid inhalation of fine powders; store in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds .
- Structural analogs : Test derivatives with modified pyridazine rings (e.g., 6-methyl or 4-ethoxy substitutions) to isolate activity-contributing groups .
Q. What computational strategies predict reactivity and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinase domains), focusing on hydrogen bonds between the methoxy group and active-site residues .
- QSAR models : Corrate Hammett σ values of substituents (e.g., 4-methylphenyl vs. 4-fluorobenzyl) with logP and bioactivity .
Q. How do steric and electronic effects of substituents influence synthetic yields?
- Steric hindrance : Bulky groups (e.g., 4-bromophenyl) reduce yields in SNAr reactions by ~15% compared to methoxy substituents .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) accelerate cyclization but require higher temperatures (60°C vs. 40°C) .
Q. What strategies mitigate byproduct formation in multi-step syntheses?
- Temperature control : Maintain -35°C during triazine functionalization to minimize di-adduct formation .
- Stoichiometric precision : Use DIPEA (1.1–1.6 equiv.) to neutralize HCl byproducts and drive reactions to completion .
Methodological Recommendations
- For mechanistic studies, employ isotopic labeling (e.g., ¹³C) to track carbonyl group reactivity .
- Use high-throughput screening to evaluate bioactivity against kinase inhibition panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
